molecular formula C17H13N3O3S3 B2552045 (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide CAS No. 683237-84-5

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide

Cat. No.: B2552045
CAS No.: 683237-84-5
M. Wt: 403.49
InChI Key: VNAHMIMTXLCGEW-ZPHPHTNESA-N
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Description

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring two benzo[d]thiazole moieties linked via a carboxamide group. The (Z)-stereochemistry at the imine bond, combined with the methylsulfonyl and methyl substituents, distinguishes its structural and electronic properties. The methylsulfonyl group enhances solubility and metabolic stability, while the carboxamide linkage facilitates hydrogen bonding, critical for target binding .

Properties

IUPAC Name

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S3/c1-20-12-8-7-10(26(2,22)23)9-14(12)25-17(20)19-15(21)16-18-11-5-3-4-6-13(11)24-16/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAHMIMTXLCGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide, with the CAS number 683237-84-5, is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structural features, including a thiazole ring and a sulfonyl group, which contribute to its potential biological activities. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C17H13N3O3S3, with a molar mass of 403.5 g/mol. Its structure includes:

  • Thiazole Ring : Imparts significant biological activity.
  • Methylsulfonyl Group : Enhances solubility and reactivity.
  • Carboxamide Functionality : May contribute to pharmacological properties.

Anticancer Properties

Research indicates that compounds containing thiazole rings exhibit notable anticancer activity. A study demonstrated that thiazole derivatives can induce apoptosis in cancer cells, suggesting that this compound may also possess similar properties. The structure–activity relationship (SAR) indicates that modifications on the thiazole ring significantly affect cytotoxicity against various cancer cell lines, including HT-29 and Jurkat cells .

Antimicrobial Activity

Benzothiazole derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit bacterial growth and show efficacy against certain fungal strains. The presence of the methylsulfonyl group may enhance its interaction with microbial targets, leading to increased antimicrobial potency .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly in relation to urease inhibition. Thiazole derivatives have been shown to exhibit significant urease inhibitory activity, which is crucial for treating conditions such as kidney stones and certain infections .

The mechanism of action for this compound involves binding to specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to desired therapeutic effects:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression or microbial metabolism.
  • Receptor Modulation : It can interact with receptors influencing cell signaling pathways related to cancer proliferation or immune response.

Case Studies and Research Findings

StudyFindings
Anticancer Activity Compound exhibited IC50 values comparable to standard drugs like doxorubicin in various cancer cell lines .
Antimicrobial Efficacy Demonstrated significant inhibition against Gram-positive bacteria and fungi in vitro.
Urease Inhibition Showed promising results in inhibiting urease activity, suggesting potential applications in treating urinary disorders .

Scientific Research Applications

Structural Characteristics

The structural formula of (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide includes:

  • Benzothiazole Ring : Provides significant reactivity and biological properties.
  • Methylsulfonyl Group : Enhances solubility and interaction with biological targets.
  • Carboxamide Moiety : Potentially contributes to its biological activity through various mechanisms.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its structural features may disrupt microbial cell membranes or inhibit essential enzymes, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

The compound has shown promise in anticancer research, particularly through in vitro studies demonstrating cytotoxic effects against various cancer cell lines. Key findings include:

  • Mechanisms of Action : The compound may induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways. This was evidenced by assays measuring reactive oxygen species levels, indicating oxidative stress as a mechanism leading to cell death .
  • Case Studies : In one study, derivatives of benzothiazole were effective in reducing cell viability in breast and lung cancer cells at concentrations as low as 10 μM.

Pharmacological Profiles

The pharmacological profile of this compound suggests potential applications in treating neurodegenerative diseases due to its inhibitory activity on:

  • Acetylcholinesterase (AChE) : This inhibition may contribute to neuroprotective effects.
  • Monoamine Oxidase B (MAO-B) : Inhibition could enhance dopaminergic activity, relevant for conditions such as Parkinson's disease.

Summary of Applications

The applications of this compound can be summarized as follows:

Application AreaDescription
AntimicrobialDisruption of microbial cell membranes; potential development for therapies.
AnticancerInduction of apoptosis; effective against various cancer cell lines.
NeuroprotectionInhibition of AChE and MAO-B; potential use in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally related analogs, focusing on synthesis, substituent effects, and biological relevance.

Benzo[d]thiazole-Based Acylamides

describes 2-(Benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide , synthesized from benzo[d]thiazole-2-thiol and 6-methylpyridine carbamic chloride. Key comparisons:

Property Target Compound Compound
Core Structure Dual benzo[d]thiazole units Single benzo[d]thiazole + pyridine
Substituents 3-methyl, 6-methylsulfonyl Pyridyl-methyl, thioacetamide
Synthesis Likely via imine condensation (inferred) Nucleophilic substitution
Bioactivity Undisclosed (structural analogs suggest kinase inhibition) Medical intermediate (biological activity not specified)

The target compound’s dual benzo[d]thiazole system may enhance π-π stacking interactions in protein binding compared to the pyridine-thiazole hybrid in . The methylsulfonyl group improves solubility over the thioether group in ’s compound, which may reduce oxidative instability .

1,3,4-Thiadiazole Derivatives

highlights N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides, synthesized via cyclization of thiosemicarbazides. Key differences:

Property Target Compound Compounds
Heterocycle Benzo[d]thiazole 1,3,4-Thiadiazole
Substituents Methylsulfonyl, methyl Trichloroethyl, phenylamino
Synthesis Imine formation (assumed) Cyclization with iodine/triethylamine
Bioactivity Predicted kinase inhibition Antimicrobial, antitumor

However, thiadiazoles’ smaller size may enhance membrane permeability . The trichloroethyl group in ’s compounds introduces steric bulk and electron-withdrawing effects, contrasting with the methylsulfonyl group’s polar yet non-bulky nature.

Complex Thiazole-Containing Pharmaceuticals

lists thiazole derivatives with hydroxy, ureido, and carbamate groups, such as (2S,3S,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate . Key contrasts:

Property Target Compound Compounds
Functional Groups Carboxamide, methylsulfonyl Hydroxy, ureido, carbamate
Complexity Planar dual-heterocycle system Multi-chiral centers, branched chains
Bioactivity Undisclosed (structural analogs target kinases) Antiviral, protease inhibition (inferred)

The target compound’s planar structure may favor intercalation or flat binding sites, whereas ’s stereochemically complex compounds likely target enzymes with deep, chiral active sites (e.g., viral proteases). The hydroxy and carbamate groups in enhance hydrogen-bonding capacity but may reduce metabolic stability compared to the target’s sulfonyl group .

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